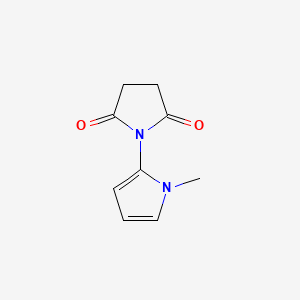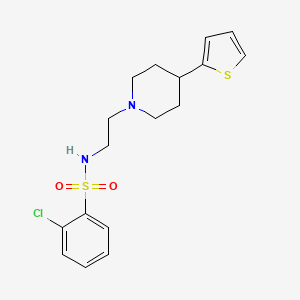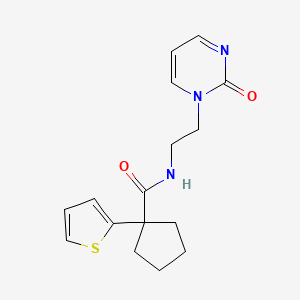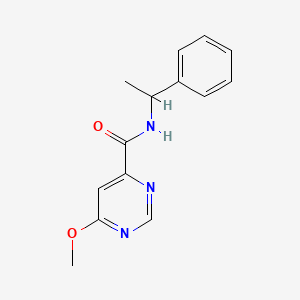![molecular formula C17H14Cl2N4S2 B2709048 3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione CAS No. 400084-40-4](/img/structure/B2709048.png)
3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a 1,2,4-triazole ring, and two phenyl rings . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The compound contains two carbon and three nitrogen atoms in the triazole ring, which are capable of binding in the biological system with a variety of enzymes and receptors . The presence of the chlorophenyl groups may also influence the compound’s reactivity and biological activity.Scientific Research Applications
Corrosion Inhibition
One area of application for triazole derivatives is in corrosion inhibition. For example, a study explored the efficiency of a triazole derivative for corrosion inhibition of mild steel in acidic media, demonstrating significant inhibition efficiency. Such compounds exhibit strong adsorption to metal surfaces, following Langmuir's adsorption isotherm in both hydrochloric and sulfuric acid environments, indicating their potential utility in protecting metals from corrosion in various industrial applications (Lagrenée et al., 2002).
Synthesis of Novel Compounds
Triazole derivatives are also crucial in the synthesis of novel compounds. For instance, the reaction of specific aminoimidazole with isothiocyanates, followed by treatment with methyl iodide, leads to the synthesis of novel imidazo[1,2-b][1,2,4] triazoles. These processes highlight the role of triazole derivatives in the development of new chemical entities with potential applications in pharmaceuticals and materials science (Molina et al., 1989).
Antibacterial Agents
Triazole derivatives have been studied for their antibacterial properties. For example, the synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group demonstrated potential as antibacterial agents. Such compounds offer a promising avenue for the development of new antibacterial drugs, addressing the growing concern over antibiotic resistance (Sztanke et al., 2006).
Molecular Docking and Anticancer Activity
The exploration of triazole derivatives extends into molecular docking studies and the evaluation of anticancer activities. Research involving the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents showcases the diverse biological activities of triazole derivatives and their potential in drug discovery (Katariya et al., 2021).
Mechanism of Action
Target of Action
The compound 3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione is a member of the triazole family . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
Triazole compounds are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Triazole compounds are known to have various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Properties
IUPAC Name |
3,7-bis(4-chlorophenyl)-7-methyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4S2/c1-17(10-2-4-11(18)5-3-10)14-20-15(24)22(23(14)16(25)21-17)13-8-6-12(19)7-9-13/h2-9,14H,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEKAUKKCDPUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2708965.png)
![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2708967.png)



![N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2708976.png)


![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)


![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)


